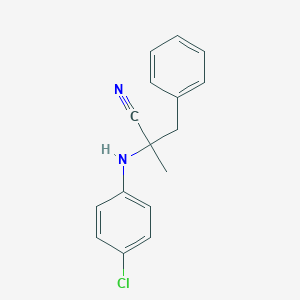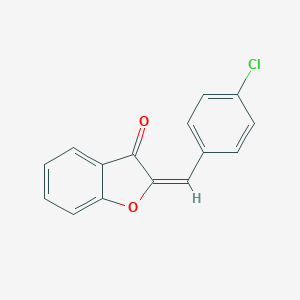
2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide is a chemical compound that belongs to the quinoline family. This compound has been widely studied due to its potential applications in the field of medicinal chemistry. It has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
作用機序
The exact mechanism of action of 2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in tumor growth and inflammation. It may also interfere with the DNA replication process, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases. Additionally, the compound has been shown to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
One of the advantages of using 2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of 2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new derivatives of the compound with improved biological activity and solubility. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of 2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide can be achieved through various methods. One of the most common methods involves the reaction of 2-aminonicotinic acid with 2-chloro-3-formylquinoline in the presence of a base. The resulting product is then treated with hydroxylamine hydrochloride to obtain the final compound.
科学的研究の応用
2-hydroxy-4-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor activity against various types of cancer cells, including breast, lung, and colon cancer cells. Additionally, it has been shown to possess anti-inflammatory and antimicrobial properties.
特性
分子式 |
C15H11N3O3 |
|---|---|
分子量 |
281.27 g/mol |
IUPAC名 |
4-hydroxy-2-oxo-N-pyridin-2-yl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H11N3O3/c19-13-9-5-1-2-6-10(9)17-14(20)12(13)15(21)18-11-7-3-4-8-16-11/h1-8H,(H,16,18,21)(H2,17,19,20) |
InChIキー |
LZYLGNCXFDSCFU-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=CC=CC=N3 |
SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC=CC=N3)O |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)O)C(=O)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)


![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)

![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)
![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)

![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)

![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)